molecular formula C9H12N2O B13599376 3-(2-Methyl-3-pyridinyl)-3-azetidinol

3-(2-Methyl-3-pyridinyl)-3-azetidinol

Cat. No.: B13599376
M. Wt: 164.20 g/mol
InChI Key: AHVQKIBUAPNHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methyl-3-pyridinyl)-3-azetidinol (CAS 1609671-93-3) is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol . It belongs to the class of azetidine derivatives, four-membered saturated heterocycles containing one nitrogen atom . The azetidine pharmacophore is a structure of high interest in drug discovery and medicinal chemistry, found in a wide variety of synthetic products exhibiting diverse biological activities . This compound serves as a versatile building block and key synthetic intermediate for the preparation of more complex, biologically active molecules . The scaffold is particularly valuable for creating conformationally restricted analogues of amino acids and peptides, which are crucial for studying biological pathways and developing new pharmacologically active substances . Researchers utilize this and related azetidine compounds in various synthetic transformations, including aza-Michael additions and Suzuki-Miyaura cross-coupling reactions , to generate functionalized heterocyclic compounds for screening and development . Azetidine derivatives are present in several approved drugs and investigational compounds, highlighting their significance in developing treatments for conditions such as cancer and rheumatoid arthritis . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. Please Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-(2-methylpyridin-3-yl)azetidin-3-ol

InChI

InChI=1S/C9H12N2O/c1-7-8(3-2-4-11-7)9(12)5-10-6-9/h2-4,10,12H,5-6H2,1H3

InChI Key

AHVQKIBUAPNHOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C2(CNC2)O

Origin of Product

United States

Synthetic Methodologies for 3 2 Methyl 3 Pyridinyl 3 Azetidinol

Retrosynthetic Analysis of the 3-Azetidinol Core

A retrosynthetic analysis of the 3-azetidinol core of 3-(2-Methyl-3-pyridinyl)-3-azetidinol provides a logical framework for devising its synthesis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials.

Approaches to Azetidine (B1206935) Ring Formation

The formation of the strained four-membered azetidine ring is a key challenge in the synthesis of 3-azetidinol derivatives. Common strategies for constructing this heterocyclic system often involve intramolecular cyclization reactions. A prevalent method is the cyclization of 1,3-difunctionalized propane (B168953) derivatives. For instance, a compound bearing an amine and a leaving group at the 1 and 3 positions can undergo intramolecular nucleophilic substitution to form the azetidine ring. The nitrogen atom, being nucleophilic, attacks the carbon atom bearing the leaving group, leading to ring closure. Protecting groups on the nitrogen, such as a tert-butoxycarbonyl (Boc) group, are frequently employed to modulate reactivity and prevent side reactions during the synthesis.

Another approach involves the ring expansion of aziridines, though this is less common for the direct synthesis of 3-azetidinols. Additionally, [2+2] cycloaddition reactions can be utilized, although these are more prevalent in the synthesis of azetidin-2-ones (β-lactams).

Strategies for Introduction of the Tertiary Alcohol Functionality

The tertiary alcohol at the 3-position is a critical functional group. Retrosynthetically, this can be disconnected to a ketone precursor, specifically a 3-azetidinone. This disconnection reveals a polar reaction involving the addition of a nucleophilic carbon species to the electrophilic carbonyl carbon of the 3-azetidinone.

The forward reaction, therefore, typically involves the use of an organometallic reagent, such as a Grignard reagent or an organolithium reagent, which acts as the carbon nucleophile. For the target molecule, this would be a 2-methyl-3-pyridinyl organometallic species. The reaction of this nucleophile with a suitably N-protected 3-azetidinone, such as N-Boc-3-azetidinone, followed by an aqueous workup, yields the desired tertiary alcohol. The N-Boc protecting group is advantageous as it is stable under the basic conditions of the Grignard reaction and can be readily removed later under acidic conditions if required.

Synthesis of the 2-Methyl-3-pyridinyl Moiety

The synthesis of the 2-methyl-3-pyridinyl moiety must be designed to produce a precursor that can be effectively coupled with the 3-azetidinol core or its precursor. This typically involves the preparation of either a 2-methyl-3-halopyridine or a 2-methyl-3-pyridinylboronic acid derivative.

Precursor Synthesis and Derivatization

The synthesis of 2-methyl-3-halopyridines, such as 3-bromo-2-methylpyridine (B185296) or 3-chloro-2-methylpyridine, often starts from commercially available picolines (methylpyridines) or lutidines (dimethylpyridines). For example, 2-amino-3-methylpyridine (B33374) can be converted to 2-chloro-3-methylpyridine (B94477) via a Sandmeyer-type reaction. Alternatively, direct halogenation of 2-methylpyridine (B31789) can be achieved, although this may lead to mixtures of isomers requiring separation.

These halopyridines can then be used to generate organometallic reagents. For instance, treatment of 3-bromo-2-methylpyridine with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) would yield the corresponding Grignard reagent, 2-methyl-3-pyridinylmagnesium bromide. Similarly, reaction with an organolithium reagent like n-butyllithium at low temperatures can generate the 2-methyl-3-pyridinyllithium species.

Functional Group Interconversion Strategies

Functional group interconversion is a key strategy in synthesizing suitable precursors for the 2-methyl-3-pyridinyl moiety. A particularly useful precursor is 2-methyl-3-pyridinylboronic acid or its esters (e.g., pinacol (B44631) ester). These are valuable reagents for Suzuki-Miyaura cross-coupling reactions, although for the synthesis of the target molecule, the corresponding organolithium or Grignard reagent is more directly applicable for addition to a ketone.

The synthesis of pyridinylboronic acids typically involves a halogen-metal exchange followed by borylation. For example, 3-bromo-2-methylpyridine can be treated with n-butyllithium at low temperature, followed by the addition of a trialkyl borate, such as triisopropyl borate. Subsequent hydrolysis of the resulting boronate ester furnishes the 2-methyl-3-pyridinylboronic acid.

PrecursorReagents and ConditionsProduct
3-Bromo-2-methylpyridine1. n-BuLi, THF, -78 °C; 2. B(O-iPr)₃; 3. H₃O⁺2-Methyl-3-pyridinylboronic acid
3-Bromo-2-methylpyridineMg, THF2-Methyl-3-pyridinylmagnesium bromide

Convergent and Divergent Synthetic Routes to this compound

The assembly of the final molecule can be approached through either a convergent or a divergent synthetic strategy.

A convergent synthesis involves the independent synthesis of the two main fragments of the molecule, the 3-azetidinone core and the 2-methyl-3-pyridinyl organometallic reagent, which are then combined in a later step. This is generally the more efficient approach for this target molecule.

The key steps in a convergent synthesis would be:

Synthesis of N-Boc-3-azetidinone : This can be prepared from a suitable precursor, for example, by oxidation of N-Boc-3-hydroxyazetidine.

Formation of the 2-methyl-3-pyridinyl Grignard or organolithium reagent : As described previously, this is typically generated in situ from 3-halo-2-methylpyridine.

Coupling of the two fragments : The 2-methyl-3-pyridinyl organometallic reagent is added to a solution of N-Boc-3-azetidinone. This nucleophilic addition to the carbonyl group forms the tertiary alcohol.

Deprotection (optional) : If the final product without the N-Boc group is desired, it can be removed by treatment with a strong acid, such as trifluoroacetic acid (TFA).

StepReactant 1Reactant 2Product
1N-Boc-3-hydroxyazetidineOxidizing agent (e.g., Swern or Dess-Martin)N-Boc-3-azetidinone
23-Bromo-2-methylpyridineMg turnings2-Methyl-3-pyridinylmagnesium bromide
3N-Boc-3-azetidinone2-Methyl-3-pyridinylmagnesium bromideN-Boc-3-(2-Methyl-3-pyridinyl)-3-azetidinol
4N-Boc-3-(2-Methyl-3-pyridinyl)-3-azetidinolTrifluoroacetic acidThis compound

A divergent synthesis , in contrast, would involve starting with a common azetidine-based intermediate and then introducing the 2-methyl-3-pyridinyl group at a later stage. For this particular target, a divergent approach is less straightforward. One hypothetical divergent route could start with a 3-haloazetidine derivative. This could then potentially undergo a cross-coupling reaction with a 2-methyl-3-pyridinyl organometallic or boronic acid derivative. However, the formation of the tertiary alcohol would still likely require a separate step, making a convergent approach via the azetidinone intermediate more logical and efficient.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of several reaction parameters. Key variables include the choice of the organometallic reagent, the solvent, the reaction temperature, and the nature of the nitrogen protecting group on the azetidin-3-one (B1332698).

Organometallic Reagent: Both Grignard and organolithium reagents can be employed for the addition of the 2-methyl-3-pyridinyl group. The Grignard reagent, prepared from 3-bromo-2-methylpyridine and magnesium turnings in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether, is often a practical choice. Alternatively, the organolithium reagent can be generated by halogen-metal exchange, for instance, by treating 3-bromo-2-methylpyridine with n-butyllithium at low temperatures. The choice between these reagents can impact the yield and the formation of side products.

Solvent and Temperature: Anhydrous ethereal solvents such as THF and diethyl ether are standard for the formation and reaction of the organometallic reagents. The nucleophilic addition step is typically conducted at low temperatures, ranging from -78 °C to 0 °C, to control the reactivity and minimize side reactions. A gradual warming to room temperature is often employed to ensure the completion of the reaction.

Protecting Group: The tert-butoxycarbonyl (Boc) group is a common choice for protecting the azetidine nitrogen due to its stability under the nucleophilic addition conditions and its relatively mild removal under acidic conditions. The benzyl (B1604629) group is another alternative, which can be removed via hydrogenolysis.

The following interactive data table summarizes hypothetical results from a study aimed at optimizing the reaction conditions for the synthesis of N-Boc-3-(2-methyl-3-pyridinyl)-3-azetidinol.

EntryOrganometallic ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
12-Methyl-3-pyridinylmagnesium bromideTHF-78 to 25465
22-Methyl-3-pyridinyllithiumTHF-78 to 25472
32-Methyl-3-pyridinylmagnesium bromideDiethyl Ether-20 to 25658
42-Methyl-3-pyridinyllithiumTHF-78278
52-Methyl-3-pyridinyllithiumTHF0268

Based on these hypothetical findings, the use of 2-methyl-3-pyridinyllithium in THF at a constant low temperature of -78 °C appears to provide the highest yield.

Stereoselective Synthesis Considerations

The synthesis of this compound from an achiral azetidin-3-one results in a racemic mixture, as the product contains a stereocenter at the C3 position of the azetidine ring. For applications where a specific enantiomer is required, a stereoselective synthesis is necessary. There are several strategies to achieve this:

Use of a Chiral Auxiliary: A chiral auxiliary can be attached to the azetidine nitrogen. This auxiliary can direct the nucleophilic attack of the organometallic reagent to one face of the azetidin-3-one carbonyl, leading to a diastereomeric mixture that can be separated. Subsequent removal of the chiral auxiliary would yield the desired enantiomer.

Chiral Catalysis: The use of a chiral catalyst in the addition of the organometallic reagent could enantioselectively produce one enantiomer over the other. This approach is often more atom-economical than using a stoichiometric chiral auxiliary.

Resolution of Racemates: The racemic mixture of this compound can be resolved into its individual enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of these salts and subsequent liberation of the enantiomerically pure amine.

While specific studies on the stereoselective synthesis of this exact compound are not widely published, general methods for the stereoselective synthesis of 3-substituted-3-hydroxyazetidines have been reported and could be adapted.

Scalable Synthetic Protocols

A potential scalable process would likely favor the Grignard-based route due to the relative ease of handling and lower cost of magnesium compared to organolithium reagents. The use of a one-pot procedure, where the Grignard reagent is formed and immediately reacted with the N-protected azetidin-3-one, can improve efficiency and reduce handling of sensitive intermediates.

Example of a Scalable Protocol (Hypothetical):

Grignard Reagent Formation: A solution of 3-bromo-2-methylpyridine in anhydrous THF is slowly added to a stirred suspension of magnesium turnings in THF under an inert atmosphere. The reaction is initiated with a small crystal of iodine and maintained at a gentle reflux until the magnesium is consumed.

Nucleophilic Addition: The resulting Grignard solution is cooled to 0 °C, and a solution of N-Boc-azetidin-3-one in anhydrous THF is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

Workup and Deprotection: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate (B1210297), and the combined organic layers are dried and concentrated. The crude N-Boc protected intermediate is then treated with a solution of hydrochloric acid in a suitable solvent (e.g., dioxane or isopropanol) to remove the Boc group.

Isolation: The final product, this compound, can be isolated as its hydrochloride salt by filtration or precipitation.

This protocol avoids the use of cryogenic temperatures for extended periods and utilizes readily available reagents, making it more amenable to large-scale production.

Purification and Isolation Techniques for this compound

The purification and isolation of this compound are critical steps to obtain the compound in high purity. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Crystallization: If the final product or its salt is a crystalline solid, crystallization is an effective method for purification. For instance, the hydrochloride salt of this compound can be crystallized from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/hexane, to remove soluble impurities.

Column Chromatography: For smaller scale syntheses or for the removal of impurities with similar solubility, column chromatography is a common technique. Given that the target compound is a basic amine, special considerations are necessary when using silica (B1680970) gel as the stationary phase to avoid streaking and poor separation. The silica gel can be deactivated by pre-treating the column with a solvent mixture containing a small amount of a base, such as triethylamine (B128534) or ammonia.

The following data table outlines a hypothetical set of conditions for the chromatographic purification of this compound.

ParameterCondition
Stationary PhaseSilica gel (230-400 mesh)
Mobile PhaseDichloromethane/Methanol/Triethylamine (90:9:1)
DetectionUV light (254 nm) or staining (e.g., potassium permanganate)
Typical Rf value0.3-0.4

Extraction: A standard aqueous workup after the reaction can remove water-soluble byproducts and unreacted reagents. The pH of the aqueous layer can be adjusted to facilitate the separation of the basic product into the organic phase.

Isolation as a Salt: Often, the most convenient way to isolate and handle basic compounds like this compound is by converting them into a stable, crystalline salt, such as the hydrochloride or hydrobromide salt. This is typically achieved by treating a solution of the free base in an organic solvent with an appropriate acid. The resulting salt often precipitates and can be collected by filtration.

Advanced Spectroscopic and Chromatographic Characterization of 3 2 Methyl 3 Pyridinyl 3 Azetidinol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 3-(2-Methyl-3-pyridinyl)-3-azetidinol, both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map out the complete molecular framework.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide detailed information about the electronic environment and connectivity of the hydrogen atoms. The aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons on the azetidine (B1206935) ring would resonate more upfield. The methyl group protons would appear as a sharp singlet, and the hydroxyl proton would likely be a broad singlet, the position of which can be dependent on solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Pyridine-CH (H4, H5, H6)7.1 - 8.4 (multiplets)123.0 - 150.0
Pyridine-C2 (quaternary)-~158.0
Pyridine-C3 (quaternary)-~135.0
Azetidine-CH₂ (H2, H4)3.8 - 4.5 (multiplets)~60.0
Azetidine-C3 (quaternary)-~70.0
Methyl-CH₃~2.5 (singlet)~20.0
Hydroxyl-OHVariable (broad singlet)-

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₁₀H₁₂N₂O).

Electron ionization (EI) mass spectrometry would also reveal the compound's fragmentation pattern, which can provide additional structural information. The fragmentation of this compound would likely proceed through cleavage of the relatively weak bonds, such as the C-C and C-N bonds of the strained azetidine ring. sapub.org Key fragmentation pathways could include the loss of small, stable molecules or radicals. For instance, cleavage of the azetidine ring could lead to characteristic fragments. The pyridine ring itself is relatively stable and would likely remain intact in major fragments. nist.gov

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

m/z (mass-to-charge ratio)Possible Fragment IdentityFragmentation Pathway
176[M]⁺ (Molecular Ion)Intact molecule
159[M - OH]⁺Loss of hydroxyl radical
148[M - C₂H₄]⁺Loss of ethene from azetidine ring cleavage
133[M - C₂H₅N]⁺Cleavage and loss of azetidine moiety fragment
92[C₆H₆N]⁺Methyl-pyridine fragment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.publibretexts.org The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. libretexts.org The C-N stretching of the azetidine ring would appear in the 1200-1000 cm⁻¹ region. Aromatic C-H stretching from the pyridine ring would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and azetidine groups would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring would be found in the 1600-1450 cm⁻¹ region. docbrown.info

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in this compound acts as a chromophore. It is expected to exhibit characteristic absorption bands in the UV region, typically arising from π → π* transitions within the aromatic system. researchgate.net These absorptions are generally observed around 200-300 nm. The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent and the substituents on the pyridine ring. researchgate.net

Table 3: Expected IR Absorption Bands and UV-Vis Maxima

Spectroscopic TechniqueWavenumber (cm⁻¹) / Wavelength (nm)Assignment
IR3200 - 3600 (broad)O-H stretch (alcohol)
IR3010 - 3100Aromatic C-H stretch
IR2850 - 2960Aliphatic C-H stretch
IR1550 - 1610Pyridine ring C=N and C=C stretches
IR1050 - 1150C-O stretch (alcohol)
UV-Vis~260 nmπ → π* transition (pyridine ring)

X-ray Crystallography for Absolute Configuration and Crystal Structure Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique would provide precise bond lengths, bond angles, and the absolute configuration of the chiral center at the C3 position of the azetidine ring. nih.gov

A single crystal of this compound would be grown and irradiated with X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined. The analysis would reveal the crystal system, space group, and unit cell dimensions. This data is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms, which dictate the crystal packing. mdpi.com

Table 4: Hypothetical Crystal Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.5 Å, b = 5.8 Å, c = 15.2 Å, β = 95°
Volume915 ų
Z (molecules per unit cell)4
Calculated Density1.27 g/cm³

Chromatographic Method Development for Purity Assessment

Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or byproducts, thereby allowing for its purity to be accurately assessed.

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the purity analysis of polar organic compounds. juniperpublishers.com A suitable HPLC method for this compound would likely employ a C18 stationary phase. The mobile phase would typically be a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the elution of any less polar impurities. Detection would typically be performed using a UV detector set at the λ_max of the pyridine chromophore (around 260 nm). The purity of the sample is determined by comparing the peak area of the main component to the total area of all observed peaks.

Table 5: Representative HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 260 nm
Injection Volume10 µL

GC-MS is an ideal technique for the identification and quantification of volatile or semi-volatile impurities that may be present in the sample, such as residual solvents from the synthesis or volatile byproducts. unar.ac.idmdpi.com For the analysis of this compound, direct injection might be challenging due to its polarity and relatively low volatility. Derivatization, for example by silylation of the hydroxyl group, may be necessary to improve its chromatographic properties. The sample would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The components are separated based on their boiling points and interaction with the stationary phase. The eluting components are then detected by a mass spectrometer, which provides both identification and quantification. nih.gov

Table 6: Typical GC-MS Method Parameters

ParameterCondition
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier GasHelium, 1.2 mL/min
Inlet Temperature250 °C
Oven Program50 °C (2 min), then 10 °C/min to 280 °C (5 min)
MS Transfer Line280 °C
Ionization ModeElectron Ionization (EI), 70 eV
Mass Range40 - 500 amu

Exploration of Biological Targets and Ligand Receptor Interactions of 3 2 Methyl 3 Pyridinyl 3 Azetidinol

Computational Target Prediction and Ligand Profiling

In the absence of direct experimental evidence, computational, or in silico, methods offer a powerful first step to generate hypotheses about the biological targets of a novel compound. nih.govmdpi.com These approaches leverage vast biological and chemical datasets to predict interactions between a small molecule and protein targets.

Cheminformatics Approaches to Biological Space Mapping

Cheminformatics utilizes the principle that structurally similar molecules often exhibit similar biological activities. rsc.orgnih.gov By mapping the chemical space of 3-(2-Methyl-3-pyridinyl)-3-azetidinol, it can be compared to databases of known bioactive compounds. The presence of the 3-pyridinyl moiety, a key feature in molecules like nicotine, suggests a potential interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). pnas.orgacs.org

Computational tools can generate molecular fingerprints and descriptors for this compound, quantifying its physicochemical properties, and three-dimensional shape. These are then used to screen large databases such as ChEMBL and PubChem to identify known compounds with high similarity. The biological targets of these similar compounds are then considered potential targets for this compound. Machine learning algorithms, trained on vast datasets of compound-target interactions, can further refine these predictions, offering a ranked list of probable targets. mdpi.com

Reverse Docking and Target Fishing Methodologies

Reverse docking, also known as inverse docking, is a computational technique that "docks" a single ligand of interest against a large library of 3D protein structures. tandfonline.comfrontiersin.orgnih.govnih.govresearchgate.net This approach can identify potential protein targets by calculating the binding energy and evaluating the complementarity between the ligand and the protein's binding site. For this compound, a reverse docking screen against a database of human proteins could reveal unexpected targets beyond the initial hypotheses.

Target fishing encompasses a broader range of computational methods aimed at identifying the biological targets of a small molecule. nih.govmdpi.comscientific.netresearchgate.netnih.gov These can be categorized as ligand-based or structure-based. Ligand-based methods, as described above, rely on the similarity to known ligands. Structure-based methods, like reverse docking, utilize the 3D structure of potential protein targets. A combined approach, integrating multiple target fishing algorithms, would provide a more robust prediction for this compound.

In Vitro Receptor Binding Assays and Enzyme Inhibition Studies

Following computational predictions, in vitro assays are essential to experimentally validate the predicted ligand-target interactions and quantify the binding affinity or inhibitory potency of the compound. nih.gov

Selection of Relevant Biological Assays Based on Structural Features

Based on the structural similarity of the 3-pyridinyl moiety to acetylcholine and nicotine, the primary targets for initial in vitro screening would be various subtypes of nicotinic acetylcholine receptors (nAChRs). nih.govnih.govfz-juelich.de Both neuronal and muscle nAChR subtypes would be of interest. Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. nih.govgiffordbioscience.comcreative-bioarray.com

Additionally, the azetidinol (B8437883) core, being a strained ring system, could potentially interact with a variety of enzymes. Therefore, a panel of enzyme inhibition assays, targeting major enzyme classes such as kinases, proteases, and esterases, would be prudent to identify any off-target activities. superchemistryclasses.comnih.govnih.govbellbrooklabs.com

Determination of Binding Affinities and Inhibitory Potencies

Receptor binding assays are typically performed using cell membranes or purified receptors that express the target of interest. A radiolabeled ligand with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the test compound, in this case, this compound. The ability of the test compound to displace the radioligand is measured, and from this, the half-maximal inhibitory concentration (IC50) is determined. The IC50 value can then be converted to a binding affinity constant (Ki). wikipedia.org

For enzyme inhibition studies, the activity of the target enzyme is measured in the presence of its substrate and varying concentrations of the inhibitor. The concentration of the inhibitor that reduces enzyme activity by 50% is the IC50 value. wikipedia.org

Hypothetical In Vitro Binding Affinity of this compound for nAChR Subtypes

Receptor Subtype Ki (nM)
α4β2 nAChR 15
α7 nAChR 120
α3β4 nAChR 250
Muscle-type nAChR >1000

This table presents hypothetical data for illustrative purposes, suggesting moderate to high affinity and selectivity for the α4β2 nAChR subtype.

Hypothetical Enzyme Inhibition Profile of this compound

Enzyme Target IC50 (µM)
Acetylcholinesterase >100
Monoamine Oxidase A 50
Monoamine Oxidase B 75
Cyclooxygenase-2 >100

This table presents hypothetical data for illustrative purposes, indicating weak or no significant inhibition of the tested enzymes.

Cellular Assays for Investigating Intracellular Target Engagement

Confirming that a compound interacts with its target within a living cell is a critical step in its biological characterization. Cellular target engagement assays provide this crucial evidence.

One widely used method is the Cellular Thermal Shift Assay (CETSA). acs.orgnih.govdrugtargetreview.comacs.orgnih.gov This technique is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature. In a CETSA experiment, cells are treated with this compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified, and a shift in the melting curve in the presence of the compound indicates target engagement.

Another powerful technique is Bioluminescence Resonance Energy Transfer (BRET). researchgate.netfrontiersin.orgnih.govnih.govresearchgate.net BRET assays can monitor protein-protein interactions in real-time within living cells. If the predicted target of this compound is part of a protein complex, a BRET assay could be designed to measure the compound's ability to modulate this interaction. This would involve genetically tagging the target protein and its binding partner with a luciferase donor and a fluorescent acceptor, respectively.

High-Throughput Screening (HTS) of Cellular Pathways

Comprehensive searches of publicly available scientific literature and bioactivity databases did not yield specific data regarding the high-throughput screening (HTS) of cellular pathways for the compound this compound. While HTS is a common methodology in drug discovery to assess the effect of compounds on a wide array of cellular signaling pathways, specific results for this compound are not documented in the searched resources.

Generally, HTS assays would be employed to determine the broader biological impact of a compound beyond its primary target. This could involve cell-based assays that measure changes in cell viability, proliferation, or the activation of specific signaling cascades. However, no such studies have been published for this compound.

Reporter Gene Assays for Pathway Modulation

Similarly, there is no specific information available in the public domain regarding the use of reporter gene assays to investigate the modulation of cellular pathways by this compound. Reporter gene assays are a valuable tool to understand how a compound might affect the expression of specific genes downstream of a particular receptor or signaling pathway. These assays are instrumental in elucidating the mechanism of action of a compound.

For a compound like this compound, which is structurally related to nicotinic acetylcholine receptor (nAChR) ligands, reporter gene assays could theoretically be used to study the activation or inhibition of pathways regulated by nAChR signaling. This might include pathways related to inflammation, cell survival, or neurotransmission. However, the execution and results of such assays for this specific compound have not been reported in the available literature.

Due to the absence of specific research data for this compound in these areas, no data tables or detailed research findings can be presented.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 2 Methyl 3 Pyridinyl 3 Azetidinol Analogues

Design Principles for Analogues of 3-(2-Methyl-3-pyridinyl)-3-azetidinol

The design of analogues of this compound is guided by established medicinal chemistry principles aimed at enhancing its interaction with biological targets, primarily nAChRs, and improving its drug-like properties. These principles involve strategic modifications to its distinct structural components: the pyridine (B92270) moiety, the azetidinol (B8437883) ring system, and the tertiary alcohol group.

Bioisosteric Replacements on the Pyridine Moiety

The 2-methyl-3-pyridinyl moiety is a critical pharmacophore, likely responsible for key interactions with the target receptor, such as hydrogen bonding and π-stacking. Bioisosteric replacement, the substitution of this moiety with other chemical groups that retain similar biological activity, is a common strategy to modulate potency, selectivity, and metabolic stability.

In the context of nAChR ligands, various bioisosteres for the pyridine ring have been explored. For instance, replacing the pyridine ring with other five- or six-membered aromatic heterocycles can alter the electronic distribution and hydrogen bonding capacity of the molecule. The choice of bioisostere can significantly impact binding affinity and functional activity at different nAChR subtypes.

Bioisosteric ReplacementRationalePotential Impact on Activity
Pyrimidine (B1678525)Alters hydrogen bonding pattern and electronic properties.May enhance selectivity for specific nAChR subtypes.
PyridazineModifies the dipole moment and hydrogen bonding vectors.Could influence binding orientation and potency.
ThiazoleIntroduces a sulfur atom, affecting size and electronics.May improve metabolic stability and alter receptor interactions.
Furan/ThiopheneFive-membered rings that can mimic aspects of the pyridine electronics.Can lead to changes in potency and selectivity.
Phenyl (with substituents)Allows for fine-tuning of electronic and steric properties.Substituents can be tailored to probe specific interactions within the binding pocket.

Research on related nicotinic ligands has shown that such modifications can have a profound impact. For example, in a series of deschloroepibatidine analogues, the position and nature of substituents on a pyridinyl ring significantly influenced their binding affinity and functional activity at α4β2* nAChRs. nih.gov This underscores the importance of a systematic exploration of bioisosteric replacements for the 2-methyl-3-pyridinyl moiety of this compound.

Substituent Effects on the Azetidinol Ring System

The azetidinol ring serves as a rigid scaffold, holding the pyridine moiety and the tertiary alcohol in a specific spatial orientation. Introducing substituents on the azetidinol ring can influence the molecule's conformation, polarity, and potential for additional interactions with the receptor.

Substitutions at the C2 and C4 positions of the azetidine (B1206935) ring are of particular interest. The introduction of small alkyl or polar groups can probe for steric or polar interactions within the binding site. For example, SAR studies on azetidine-containing dipeptides have highlighted the importance of the conformational restriction imposed by the azetidine ring for biological activity. nih.govnih.gov

Substituent PositionType of SubstituentRationalePotential Impact on SPR
C2Small alkyl (e.g., methyl)Probes for hydrophobic pockets.May increase lipophilicity.
C2Polar (e.g., hydroxyl, amino)Introduces potential hydrogen bonding interactions.Can improve aqueous solubility.
C4Small alkyl (e.g., methyl)Investigates steric tolerance in another region of the binding site.May affect metabolic stability.
C4Polar (e.g., hydroxyl, amino)Explores additional hydrogen bonding opportunities.Could enhance target engagement and solubility.

Modifications at the Tertiary Alcohol Position

The tertiary alcohol at the C3 position of the azetidinol ring is a key functional group that can participate in hydrogen bonding with the receptor. Modification of this group can provide valuable insights into its role in receptor binding and activation.

Strategies for modification include:

Esterification or Etherification: Converting the hydroxyl group to an ester or ether can eliminate its hydrogen bond donating ability while introducing different steric and electronic features.

Replacement with other functional groups: Substituting the hydroxyl group with an amino, cyano, or small alkyl group can probe the necessity of the hydrogen bond donor and the tolerance for different functionalities at this position.

Inversion of Stereochemistry: If the carbon bearing the hydroxyl group is chiral, synthesizing the opposite enantiomer can reveal the stereochemical requirements for optimal receptor interaction.

The impact of such modifications can be significant. For instance, the presence and orientation of a hydroxyl group can be a determining factor for agonist versus antagonist activity at a receptor.

Synthesis of Libraries of this compound Derivatives

To efficiently explore the SAR of this compound, the synthesis of libraries of analogues is a powerful approach. Modern synthetic methodologies, including parallel synthesis, combinatorial chemistry, and flow chemistry, enable the rapid generation of a diverse set of compounds for biological screening.

Parallel Synthesis and Combinatorial Chemistry Approaches

Parallel synthesis involves the simultaneous synthesis of a series of related compounds in separate reaction vessels. This method allows for the systematic variation of different parts of the molecule. For the synthesis of this compound derivatives, a parallel synthesis approach could involve:

Scaffold Synthesis: A common intermediate, such as N-protected 3-azetidinone, would be synthesized on a larger scale.

Diversification: This intermediate would then be reacted with a library of different Grignard or organolithium reagents corresponding to various pyridine bioisosteres to introduce diversity at the C3 position. Subsequently, different substituents could be introduced on the azetidinol ring or the tertiary alcohol could be modified in a parallel fashion.

Combinatorial chemistry takes this a step further by synthesizing mixtures of compounds (split-and-pool method) or large numbers of discrete compounds on a solid support. This allows for the generation of much larger libraries. For example, a library of pyrrolidines has been successfully synthesized and screened using an encoded combinatorial approach. caltech.edu A similar strategy could be adapted for azetidinol derivatives.

Flow Chemistry Applications in Analogue Generation

Flow chemistry, where reactions are carried out in a continuously flowing stream in a reactor, offers several advantages for library synthesis, including improved reaction control, enhanced safety, and ease of scalability. researchgate.netuniba.itnih.govresearchgate.netuniba.it

For the synthesis of this compound analogues, flow chemistry could be particularly beneficial for:

Generation of Reactive Intermediates: The in-situ generation and immediate use of reactive organometallic reagents for addition to 3-azetidinone can be performed more safely and efficiently in a flow reactor.

Rapid Optimization: The ability to quickly vary reaction parameters such as temperature, pressure, and residence time allows for the rapid optimization of reaction conditions for each analogue in the library.

Correlation of Structural Modifications with Biological Activity

The biological activity of this compound analogues is intricately linked to their three-dimensional structure and the specific interactions they form with their biological targets, primarily nAChRs. Modifications to the core structure, including the azetidine ring, the pyridinyl group, and the methyl substituent, can lead to significant changes in binding affinity and functional activity.

For instance, in related series of azetidine-containing compounds, the stereochemistry of the azetidine ring has been shown to be a critical determinant of activity. Similarly, substitutions on the pyridine ring can modulate the electronic properties and steric profile of the molecule, thereby affecting its interaction with the receptor binding pocket. Halogenation of the pyridine ring in analogues of 3-(2(S)-azetidinylmethoxy)pyridine, a structurally related compound, has demonstrated that the position and nature of the halogen substituent significantly impact nAChR affinity. nih.gov For example, analogues with substituents at the 5 or 6-position of the pyridine ring, as well as 2-fluoro analogues, exhibit subnanomolar affinity for nAChRs. nih.gov In contrast, larger halogen substituents at the 2-position, such as chloro, bromo, and iodo, lead to a substantial decrease in affinity. nih.gov

A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine, a foundational nAChR agonist, revealed that the position of a methyl group can uniquely alter interactions with different nAChR subtypes, such as α7 and α4β2. nih.gov This suggests that the 2-methyl group in this compound likely plays a crucial role in defining its selectivity and potency at various nAChR subtypes.

The table below summarizes hypothetical structure-activity relationships for analogues of this compound based on findings from related series of nicotinic ligands.

Modification SiteStructural ChangeExpected Impact on nAChR AffinityRationale
Azetidine Ring Variation in stereochemistrySignificant change in affinity and selectivityThe spatial arrangement of substituents is critical for optimal interaction with the chiral binding pocket of nAChRs.
Pyridinyl Ring Substitution at position 5 or 6Potential increase in affinityThese positions are often tolerant to substitution, which can lead to enhanced binding interactions. nih.gov
Pyridinyl Ring Bulky substitution at position 2Likely decrease in affinitySteric hindrance from bulky groups can disrupt the optimal binding conformation. nih.gov
Methyl Group Removal or relocationAltered affinity and subtype selectivityThe position of the methyl group can influence the orientation of the molecule within the binding site, affecting interactions with specific receptor subtypes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogues of this compound, QSAR models can be developed to predict their binding affinity for nAChRs based on various molecular descriptors.

A typical QSAR study involves the following steps:

Data Set Selection: A series of analogues with experimentally determined biological activities (e.g., Ki values for nAChR binding) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each analogue.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

While specific QSAR models for this compound analogues are not extensively reported in the public domain, studies on related nicotinic ligands have demonstrated the utility of this approach. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to various sets of nAChR modulators. researchgate.net These models generate 3D contour maps that visualize the regions around the molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity, thereby guiding the design of new, more potent ligands. researchgate.net

The table below illustrates the types of descriptors that could be used in a QSAR model for this compound analogues and their potential influence on nAChR affinity.

Descriptor TypeExample DescriptorPotential Influence on nAChR Affinity
Electronic Partial charge on the pyridine nitrogenA more negative partial charge may enhance hydrogen bonding with the receptor.
Steric Molar refractivity of a substituentLarger, bulkier groups may be detrimental due to steric clashes, while smaller groups may be better tolerated.
Hydrophobic LogP (octanol-water partition coefficient)Increased hydrophobicity can improve membrane permeability but may also lead to non-specific binding.
Topological Molecular connectivity indicesThese descriptors encode information about the size, shape, and branching of the molecule, which can influence receptor fit.

Pharmacophore modeling is another powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound analogues, a pharmacophore model would define the key features required for high-affinity binding to nAChRs.

A typical pharmacophore for nicotinic agonists includes:

A cationic center, usually a protonated nitrogen atom, which engages in a cation-π interaction with a tryptophan residue in the receptor binding site.

A hydrogen bond acceptor, often a pyridine nitrogen or a carbonyl oxygen, which forms a hydrogen bond with a donor group in the receptor.

Hydrophobic regions that interact with non-polar residues in the binding pocket.

The development of a pharmacophore model for this compound analogues would involve aligning a set of active compounds and identifying the common chemical features and their spatial relationships. This model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential ligands.

The table below outlines the key pharmacophoric features that would likely be present in a model for this compound and its analogues.

Pharmacophoric FeatureCorresponding Structural MoietyImportance for nAChR Binding
Cationic Center Protonated nitrogen of the azetidine ringEssential for the cation-π interaction with the receptor.
Hydrogen Bond Acceptor Nitrogen atom of the pyridine ringForms a crucial hydrogen bond with a donor in the binding site.
Hydrophobic Group Methyl group on the pyridine ringMay occupy a hydrophobic pocket, contributing to binding affinity and selectivity.
3D Arrangement Defined distances and angles between featuresThe specific geometry of the features is critical for a precise fit within the receptor's binding pocket.

By integrating the insights gained from SAR, QSAR, and pharmacophore modeling, researchers can rationally design novel analogues of this compound with optimized affinity, selectivity, and pharmacokinetic properties for potential therapeutic applications.

Computational Chemistry and Molecular Modeling Investigations of 3 2 Methyl 3 Pyridinyl 3 Azetidinol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electronic distribution and reactivity, providing a basis for predicting its behavior in chemical and biological systems.

Density Functional Theory (DFT) for Molecular Orbitals and Electrostatic Potentials

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govmdpi.com For 3-(2-Methyl-3-pyridinyl)-3-azetidinol, DFT calculations would provide insights into its molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.

The electrostatic potential (ESP) surface, another key output of DFT calculations, maps the charge distribution on the molecule's surface. researchgate.net This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding intermolecular interactions, including those with biological targets. For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group are expected to be regions of negative electrostatic potential, while the hydrogen of the hydroxyl group and the azetidine (B1206935) ring protons would exhibit positive potential.

Table 1: Predicted DFT Parameters for this compound

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVElectron-donating capacity
LUMO Energy-1.2 eVElectron-accepting capacity
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Dipole Moment3.2 DPolarity and solubility

Note: The values in this table are hypothetical and represent typical results expected from DFT calculations for a molecule of this nature.

Molecular Docking Simulations with Predicted Biological Targets

Given its structural similarity to compounds known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), it is plausible that this compound could also target these receptors. nih.govnih.gov Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target.

Ligand-Protein Interaction Profiling

Molecular docking simulations would place the this compound molecule into the binding site of a selected nAChR subtype. The simulation would then calculate the binding affinity, typically expressed as a docking score or binding energy, and detail the specific interactions between the ligand and the protein's amino acid residues. nih.govmdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The nitrogen atom of the pyridine ring is a likely hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. The methyl group on the pyridine ring and the azetidine ring can participate in hydrophobic interactions.

Binding Mode Prediction and Hotspot Identification

The docking simulation would predict the most likely binding pose of this compound within the nAChR binding pocket. This includes the orientation of the pyridine and azetidine rings relative to key amino acid residues. By analyzing the interactions of multiple docked poses, it is possible to identify "hotspots" in the binding site—residues that contribute significantly to the binding affinity. unimi.it This information is invaluable for understanding the molecular basis of recognition and for designing future analogs with improved potency and selectivity. For instance, the interaction of the pyridine nitrogen with a specific acidic residue in the receptor could be a critical determinant of binding.

Table 2: Predicted Interactions of this compound with a Hypothetical nAChR Binding Site

Interacting Residue (Hypothetical)Interaction TypePredicted Distance (Å)
TYR A93Pi-Pi Stacking (with pyridine ring)4.5
TRP B149Hydrogen Bond (with pyridine N)2.8
LEU A119Hydrophobic (with methyl group)3.9
SER D168Hydrogen Bond (with hydroxyl O)3.1

Note: The residues and distances in this table are for illustrative purposes and represent the type of data generated from a molecular docking simulation.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations can offer insights into the dynamic behavior and stability of the complex over time. researchgate.netresearchgate.net An MD simulation would be performed on the docked complex of this compound and the nAChR. The simulation would calculate the trajectories of all atoms in the system over a period of nanoseconds, providing a detailed view of the flexibility of both the ligand and the protein.

Simulation of Conformational Changes and Binding Kinetics

Molecular Dynamics (MD) simulations are a powerful computational method used to simulate the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a virtual microscope to observe molecular behavior, such as conformational changes and the dynamics of a ligand binding to its protein target. escholarship.org

For this compound, MD simulations can elucidate the flexibility of the molecule, particularly the rotation around the C-C bond connecting the azetidine and pyridine rings. This rotation defines the relative orientation of the two ring systems, which is critical for fitting into the binding pocket of a receptor, such as a nicotinic acetylcholine receptor (nAChR). The simulations can map the potential energy surface related to this rotation, identifying low-energy, stable conformations and the energy barriers between them.

Furthermore, MD simulations are used to study binding kinetics—the rates at which a ligand associates (k_on) and dissociates (k_off) from its target. chemrxiv.orgnih.gov These kinetic parameters are often better predictors of in vivo efficacy than binding affinity alone. nih.gov Advanced techniques like steered MD or metadynamics can simulate the entire binding or unbinding process, revealing the pathway the ligand takes and identifying key interactions that stabilize the transition states. figshare.com By observing multiple binding and unbinding events in simulations, researchers can calculate the kinetic rate constants, providing a comprehensive understanding of the drug-target interaction dynamics. arxiv.org

Table 1: Illustrative Conformational Analysis of this compound from a Hypothetical MD Simulation.
Conformational StateDihedral Angle (Py-C-C-N)Relative Energy (kcal/mol)Population (%)Description
A-75° ± 10°0.0065Most stable, low-energy state where the pyridine nitrogen is oriented away from the azetidine ring.
B180° ± 15°1.2525A metastable state with a planar-like arrangement, potentially important for initial receptor recognition.
C60° ± 10°2.5010Higher energy state, likely a transient conformation adopted during the binding process.

Free Energy Perturbation (FEP) for Binding Affinity Estimation

While MD simulations can describe the dynamics of binding, Free Energy Perturbation (FEP) is a rigorous computational technique used to calculate the relative binding affinity between two closely related ligands. nih.gov This method is invaluable for lead optimization, as it can accurately predict whether a small chemical modification will improve or diminish the potency of a compound.

FEP calculations are based on a thermodynamic cycle that connects the binding free energies of two ligands (Ligand A and Ligand B) to their respective protein targets. youtube.com Instead of simulating the computationally expensive physical binding process for each ligand, FEP simulates a non-physical, "alchemical" transformation of Ligand A into Ligand B. This transformation is performed in two separate environments: once when the ligand is free in solution and again when it is bound to the protein. The difference between the free energy changes of these two transformations (ΔG_solvent and ΔG_complex) yields the relative binding free energy (ΔΔG_bind). youtube.com

For this compound, FEP could be used to predict the effect of modifying the methyl group on the pyridine ring. For instance, a computational chemist could assess whether changing the methyl to an ethyl or a chloro group would enhance binding affinity. The results from FEP calculations can then guide synthetic chemistry efforts, prioritizing the synthesis of compounds predicted to have the highest potency. drugdesigndata.org

Table 2: Illustrative FEP Calculation for a Derivative of this compound.
TransformationΔG_solvent (kcal/mol)ΔG_complex (kcal/mol)Predicted ΔΔG_bind (kcal/mol)Interpretation
Parent (2-Methyl) → Derivative (2-Ethyl)-0.8 ± 0.1-2.5 ± 0.2-1.7 ± 0.22The 2-Ethyl derivative is predicted to have a significantly higher binding affinity (more potent) than the parent compound.
Parent (2-Methyl) → Derivative (2-H)+1.2 ± 0.1-0.5 ± 0.3-1.7 ± 0.32Removing the methyl group is also predicted to improve binding affinity, possibly by reducing steric clash in the binding pocket.
Parent (2-Methyl) → Derivative (2-CF3)-2.1 ± 0.2-1.5 ± 0.2+0.6 ± 0.28The 2-Trifluoromethyl derivative is predicted to have a lower binding affinity (less potent) than the parent compound.

De Novo Drug Design Approaches Utilizing the this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired properties, often starting from a known molecular scaffold or within the constraints of a target's binding site. The this compound structure serves as an excellent "privileged scaffold"—a molecular framework that is known to bind to a particular class of biological targets and can be decorated with different functional groups to create new, potent, and selective ligands. researchgate.netmdpi.com

One common approach is fragment-based growing. Here, the core scaffold of this compound is computationally docked into the active site of a target protein. Algorithms then explore unoccupied pockets in the vicinity and suggest the addition of small chemical fragments (e.g., hydroxyls, amides, phenyl rings) that can form favorable interactions—such as hydrogen bonds, salt bridges, or hydrophobic contacts—with the protein. These fragments are then integrated into the parent structure to generate novel molecules with predicted high affinity.

Another strategy is scaffold morphing or hopping, where the core azetidinyl-pyridine framework is replaced with a different chemical structure (a bioisostere) that maintains the crucial geometric arrangement of key interacting groups. nih.gov This can be useful for improving properties such as synthetic accessibility, metabolic stability, or patentability while preserving or enhancing the desired biological activity. Computational algorithms can search vast chemical space for new scaffolds that present the necessary pharmacophore features in the correct 3D orientation.

Table 3: Hypothetical Molecules Generated via De Novo Design Based on the this compound Scaffold.
Compound IDModification from Parent ScaffoldDesign RationalePredicted Property Improvement
DES-001Addition of a carboxamide group to the azetidine nitrogen.To form a new hydrogen bond with a backbone amide in the target's binding pocket.Increased binding affinity.
DES-002Replacement of the pyridine ring with a pyrimidine (B1678525) ring.Scaffold hopping to alter electronic properties and potentially improve selectivity against related receptor subtypes.Enhanced target selectivity.
DES-003Fusion of a phenyl ring to the pyridine moiety (creating a quinoline).To occupy a large hydrophobic pocket adjacent to the primary binding site.Increased potency and cell permeability.
DES-004Replacement of the azetidinol (B8437883) with a fluorinated pyrrolidine.To improve metabolic stability and modulate pKa for better pharmacokinetic properties. nih.govImproved bioavailability.

Preclinical Pharmacological Evaluation of 3 2 Methyl 3 Pyridinyl 3 Azetidinol in in Vitro Models

Cell-Based Functional Assays for Receptor Activation or Inhibition

No publicly available studies were identified that investigated the effects of 3-(2-Methyl-3-pyridinyl)-3-azetidinol in cell-based functional assays.

Signaling Pathway Analysis in Cultured Cell Lines

There is no information available regarding the analysis of signaling pathways affected by this compound in any cultured cell lines.

Phenotypic Screening in Disease-Relevant Cellular Models

No data from phenotypic screening of this compound in any disease-relevant cellular models have been published in the accessible literature.

Enzymatic Assays for Mechanism of Action Elucidation

Information regarding the enzymatic activity and mechanism of action for this compound is not available.

Kinetic Studies of Enzyme Inhibition

No kinetic studies detailing the enzyme inhibition properties of this compound have been reported.

Substrate Specificity and Allosteric Modulation Investigations

There are no available investigations into the substrate specificity or potential allosteric modulatory effects of this compound.

Pharmacokinetic Profiling in In Vitro Systems (e.g., microsomal stability, plasma protein binding)

Specific in vitro pharmacokinetic data, such as microsomal stability and plasma protein binding for this compound, could not be located in the reviewed scientific literature.

Metabolic Stability Assessment

Metabolic stability is a critical parameter evaluated early in drug discovery to predict a compound's persistence in the body. nih.govresearchgate.net A compound that is too rapidly metabolized may be cleared from the circulation before it can exert its therapeutic effect. Conversely, a compound that is too stable might accumulate and lead to toxicity. researchgate.net In vitro models are essential for determining this stability.

The most common in vitro systems for this assessment are liver microsomes and hepatocytes, which contain the primary drug-metabolizing enzymes. nih.gov In these assays, the test compound is incubated with either human or animal-derived liver fractions (e.g., Human Liver Microsomes, HLM) and a cofactor like NADPH to initiate metabolic reactions. nih.gov The concentration of the parent compound is measured over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.gov

From this data, key parameters are calculated:

Half-life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic Clearance (CLint): The rate at which a compound is metabolized by the liver, independent of blood flow. mdpi.com

These values help researchers classify a compound's metabolic stability, often categorized as high, moderate, or low. This information is crucial for predicting in vivo pharmacokinetic properties and deciding whether to advance a compound or modify its structure to improve stability. researchgate.net

Table 1: Representative Data for Metabolic Stability Assessment No data is available for this compound. The table below is a template illustrating how such data would be presented.

ParameterValueInterpretation
Incubation SystemData Not Availablee.g., Human Liver Microsomes
Half-life (t½, min)Data Not AvailableIndicates rate of metabolism
Intrinsic Clearance (CLint, µL/min/mg protein)Data Not AvailablePredicts hepatic clearance

Permeability Studies across Biological Barriers (e.g., Caco-2 cells)

For orally administered drugs, the ability to permeate the intestinal wall is a prerequisite for absorption into the bloodstream. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for predicting intestinal permeability. mdpi.com When cultured, these cells differentiate to form a polarized monolayer with tight junctions, mimicking the epithelial barrier of the small intestine. mdpi.com

In a typical Caco-2 assay, the cell monolayer is grown on a semi-permeable membrane insert, separating an apical (AP, representing the intestinal lumen) and a basolateral (BL, representing the blood side) compartment. The test compound is added to the AP side, and its appearance in the BL side is measured over time. The experiment is also performed in the reverse direction (BL to AP) to assess active efflux.

The primary metric obtained from this assay is the Apparent Permeability Coefficient (Papp) , calculated in cm/s. mdpi.comnih.gov Papp values are generally categorized as:

Low Permeability: Papp < 1 x 10⁻⁶ cm/s

Moderate Permeability: Papp between 1 and 10 x 10⁻⁶ cm/s

High Permeability: Papp > 10 x 10⁻⁶ cm/s

Additionally, the Efflux Ratio (ER) is calculated by dividing the Papp (BL to AP) by the Papp (AP to BL). An efflux ratio significantly greater than 2 suggests that the compound is actively transported out of the cell by efflux pumps (like P-glycoprotein), which could limit its oral absorption.

Table 2: Representative Data for Caco-2 Permeability Assay No data is available for this compound. The table below is a template illustrating how such data would be presented.

ParameterValueInterpretation
Papp (A→B) (x 10⁻⁶ cm/s)Data Not AvailableRate of absorption
Papp (B→A) (x 10⁻⁶ cm/s)Data Not AvailableRate of efflux
Efflux RatioData Not AvailableIndicates potential for active efflux

Mechanistic Elucidation of Biological Actions of 3 2 Methyl 3 Pyridinyl 3 Azetidinol

Investigation of Downstream Signaling Pathways Activated or Modulated

There is no available research on the downstream signaling pathways affected by 3-(2-Methyl-3-pyridinyl)-3-azetidinol.

Western Blotting and Immunofluorescence for Protein Expression and Localization

No studies utilizing Western blotting or immunofluorescence to analyze protein expression or localization in response to this compound have been published.

Gene Expression Profiling (RNA-Seq, qPCR) for Transcriptomic Changes

There are no publicly available RNA-Seq or qPCR data to assess transcriptomic changes induced by this compound.

Cellular Effects and Phenotypes Induced by this compound

The cellular effects and phenotypes resulting from treatment with this compound have not been characterized in the scientific literature.

Cell Proliferation and Viability Assays

No data from cell proliferation or viability assays for this specific compound are available.

Apoptosis and Cell Cycle Analysis

There are no published studies on the effects of this compound on apoptosis or the cell cycle.

Interaction with Specific Subcellular Compartments

Information regarding the interaction of this compound with subcellular compartments is not available.

Localization Studies Using Fluorescently Tagged Probes

There are currently no publicly available scientific reports detailing the use of fluorescently tagged probes to determine the subcellular localization of "this compound." Such studies would be essential to understanding which cellular compartments the compound interacts with, providing clues to its potential biological targets. The development of fluorescent probes for imaging NAMPT has been reported, which could serve as a methodological basis for future investigations into related compounds. uni.luresearchgate.netciteab.com

Organelle-Specific Functional Assays

Similarly, no data from organelle-specific functional assays for "this compound" have been published. These assays are critical for determining the functional consequences of the compound's interaction with specific organelles, such as the mitochondria, endoplasmic reticulum, or lysosomes. For instance, studies on known NAMPT inhibitors have utilized assays to investigate their effects on mitochondrial function, revealing impacts on oxygen consumption, ATP production, and the generation of reactive oxygen species. mdpi.comresearchgate.netnih.gov However, such data is not available for "this compound."

Strategic Design and Synthesis of Novel 3 2 Methyl 3 Pyridinyl 3 Azetidinol Analogues for Enhanced Research Utility

Development of Photoaffinity Probes for Target Identification

Photoaffinity labeling is a powerful technique to identify the biological targets of a small molecule. nih.gov This involves incorporating a photoreactive group into the molecule of interest. Upon binding to its target protein, the probe is activated by light, forming a covalent bond and permanently tagging the protein for subsequent identification. nih.govnih.gov

For 3-(2-methyl-3-pyridinyl)-3-azetidinol, a photoaffinity probe could be designed by introducing a photoreactive moiety, such as a diazirine, benzophenone, or aryl azide (B81097), at a position that does not interfere with its binding to its putative target. enamine.net The synthesis would also typically include a reporter tag, like biotin (B1667282) or an alkyne handle for click chemistry, to facilitate enrichment and detection of the labeled protein. nih.gov

Strategic Design Considerations:

Position of the Photoreactive Group: The placement of the photoreactive group is critical. It should be positioned to react with the target protein upon photoactivation without disrupting the key binding interactions of the parent molecule. For the this compound scaffold, potential modification sites include the azetidine (B1206935) nitrogen or the pyridinyl ring.

Choice of Photoreactive Moiety: Diazirines are often favored due to their small size and the highly reactive carbene intermediate they form upon photolysis, which can insert into a wide range of amino acid side chains. princeton.edu Benzophenones are another option, forming a less reactive but more stable triplet biradical. enamine.net

Linker Chemistry: A linker arm may be necessary to distance the photoreactive group and reporter tag from the core scaffold to minimize steric hindrance. The length and chemical nature of the linker can be optimized to improve labeling efficiency.

Illustrative Synthetic Approach:

A synthetic route to a diazirine-based photoaffinity probe of this compound could involve the coupling of a trifluoromethylphenyldiazirine-containing carboxylic acid to the azetidine nitrogen. An alkyne handle for subsequent click chemistry could be incorporated into the diazirine-containing building block.

Table 1: Comparison of Photoreactive Moieties for Probe Development

Photoreactive MoietyActivation WavelengthReactive IntermediateKey AdvantagesKey Disadvantages
Aryl Azide 254-300 nmNitreneRelatively easy to synthesize.Can undergo intramolecular rearrangement; may have off-target reactivity.
Benzophenone 350-360 nmBiradicalChemically stable; less prone to rearrangement.Larger size may perturb binding; requires a C-H bond for insertion.
Diazirine 350-380 nmCarbeneSmall size; highly reactive; can insert into various bonds.Can be synthetically challenging to install. nih.gov

Synthesis of Click Chemistry-Enabled Analogues for Proteomic Studies

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and specific method for conjugating molecules. nih.gov By incorporating a bioorthogonal handle, such as an azide or a terminal alkyne, into the this compound structure, researchers can create versatile probes for proteomic studies. nih.gov These "clickable" analogues can be used to label and identify target proteins in complex biological samples. researchgate.net

Design and Synthesis:

A clickable analogue of this compound would feature an azide or alkyne group at a non-critical position for biological activity. For instance, an azido- or alkynyl-containing alkyl chain could be attached to the azetidine nitrogen. This functionalized probe can then be introduced into a biological system. After binding to its target, the system is lysed, and a reporter molecule containing the complementary click handle (e.g., an alkyne-biotin or azide-fluorophore) is added to covalently label the target protein via the click reaction.

Applications in Proteomics:

Target Identification: Similar to photoaffinity probes, clickable analogues can be used to pull down and identify binding partners from cell lysates.

Visualization: Conjugation with a fluorescent reporter via click chemistry allows for the visualization of the target protein's localization within cells or tissues.

Table 2: Bioorthogonal Functional Groups for Click Chemistry

Functional GroupComplementary GroupReaction TypeKey Features
Terminal Alkyne AzideCuAAC or SPAACHigh efficiency and specificity; biocompatible under certain conditions. nih.gov
Azide Terminal Alkyne/CyclooctyneCuAAC or SPAACSmall and metabolically stable; minimal perturbation to the parent molecule. nih.gov
Trans-cyclooctene TetrazineInverse electron-demand Diels-AlderVery fast reaction kinetics; copper-free.

Design of Fluorescent Probes for Live-Cell Imaging and Mechanistic Studies

Fluorescent probes are indispensable tools for studying the localization and dynamics of molecules in living cells. A fluorescent analogue of this compound would enable researchers to visualize its distribution and interaction with cellular components in real-time.

Design Strategies:

The design of a fluorescent probe involves conjugating a fluorophore to the this compound scaffold. The choice of fluorophore and its attachment point are critical to maintain the biological activity of the parent compound while achieving desirable photophysical properties.

Fluorophore Selection: The fluorophore should have high quantum yield, photostability, and an excitation/emission profile compatible with standard fluorescence microscopy equipment. nih.gov Examples include fluorescein, rhodamine, and cyanine (B1664457) dyes. The incorporation of an azetidine ring into some fluorophore structures has been shown to enhance brightness and photostability. nih.gov

Linker Design: A flexible linker is often used to connect the fluorophore to the core molecule, preventing the bulky dye from interfering with target binding.

Environment-Sensing Dyes: For mechanistic studies, solvatochromic or fluorogenic dyes could be employed. These dyes exhibit changes in their fluorescent properties upon binding to their target or entering a specific cellular environment, providing information about the binding event itself.

Table 3: Properties of Common Fluorophores for Live-Cell Imaging

FluorophoreExcitation Max (nm)Emission Max (nm)Key Characteristics
Fluorescein ~494~518Bright; pH-sensitive.
Rhodamine ~550~570High photostability and brightness. nih.gov
Cyanine Dyes (e.g., Cy3, Cy5) 550-650570-670Available in a range of wavelengths; some are prone to photobleaching.
BODIPY Dyes ~503~512Bright and relatively insensitive to solvent polarity and pH.

Optimization of Ligand Properties for In Vitro and Ex Vivo Applications

The translation of a chemical probe from a simple in vitro assay to more complex ex vivo or in vivo models requires careful optimization of its physicochemical and pharmacokinetic properties. For analogues of this compound, this involves a systematic structure-activity relationship (SAR) study to enhance potency, selectivity, and drug-like properties. mdpi.com

Key Optimization Parameters:

Potency and Selectivity: Modifications to the pyridinyl ring (e.g., substitution patterns) and the azetidinol (B8437883) core can be explored to improve binding affinity for the target of interest and reduce off-target effects. medwinpublishers.comfrontiersin.org

Metabolic Stability: The introduction of blocking groups at metabolically labile sites can increase the half-life of the compound in biological systems. For instance, fluorination of the pyridine (B92270) ring can enhance metabolic stability. mdpi.com

Pharmacokinetics: In vivo studies in animal models are crucial to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of the optimized ligands. nih.govnih.gov

Table 4: Illustrative Structure-Activity Relationship (SAR) Data for Pyridine-Containing Compounds

AnalogueModificationIn Vitro Potency (IC50)Cell PermeabilityMetabolic Stability (t1/2)
Parent Compound This compound500 nMModerate30 min
Analogue A 2-Fluoro substitution on pyridine250 nMModerate60 min
Analogue B N-methylation of azetidine800 nMHigh25 min
Analogue C 4-Methoxy substitution on pyridine450 nMLow45 min

Note: The data in this table is hypothetical and for illustrative purposes only.

By systematically applying these strategic design and synthesis principles, novel analogues of this compound can be developed as powerful research tools to elucidate complex biological processes.

Future Research Directions and Broader Academic Implications

Advanced Preclinical Research Opportunities with 3-(2-Methyl-3-pyridinyl)-3-azetidinol

The unique structural combination of a 3-hydroxy-3-pyridinyl-azetidine scaffold in this compound suggests several avenues for advanced preclinical research. The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is increasingly utilized in drug discovery to improve physicochemical properties such as solubility and metabolic stability. The pyridine (B92270) ring is a common feature in many biologically active compounds.

Future preclinical studies could focus on its potential as a modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs), given the presence of the 3-pyridinyl moiety, which is a key pharmacophore for this target class. Investigations would likely involve a battery of in vitro and in vivo assays to characterize its pharmacological profile.

Potential Preclinical Research Areas:

Target Identification and Validation: Employing chemoproteomics or other target identification methods to elucidate its primary molecular targets.

Pharmacokinetic Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies in animal models to determine its bioavailability, tissue distribution, and clearance mechanisms.

In Vivo Efficacy Studies: Evaluation in animal models of neurological disorders, such as cognitive impairment, neuropathic pain, or depression, where nAChR modulation is a relevant therapeutic strategy.

Exploration of Novel Therapeutic Hypotheses Based on Identified Mechanisms

Should initial studies identify a specific mechanism of action for this compound, this would open the door to exploring novel therapeutic hypotheses. For instance, if the compound is found to be a selective ligand for a particular nAChR subtype, its potential therapeutic applications could be more precisely defined.

Hypothetical Therapeutic Applications Based on Potential Mechanisms:

Potential MechanismTherapeutic Hypothesis
Selective α4β2 nAChR AgonismTreatment of cognitive deficits in Alzheimer's disease or ADHD.
Selective α7 nAChR AgonismPro-cognitive and anti-inflammatory effects relevant to schizophrenia or inflammatory disorders.
Antagonism of specific nAChR subtypesPotential for addiction cessation therapies.

Contribution of this compound Research to Medicinal Chemistry Methodologies

The synthesis and study of this compound could contribute to the advancement of medicinal chemistry methodologies. The construction of the tertiary alcohol within the strained azetidine ring, substituted with a heteroaromatic group, presents a synthetic challenge. Developing efficient and stereoselective synthetic routes to this and related compounds would be a valuable addition to the synthetic chemist's toolkit.

Furthermore, structure-activity relationship (SAR) studies around this scaffold would provide insights into how the interplay between the azetidine and pyridine moieties influences target binding and functional activity. This knowledge could guide the design of future compounds with improved potency, selectivity, and pharmacokinetic properties.

Potential as a Chemical Probe for Fundamental Biological Research

A well-characterized molecule with a specific biological target can serve as a valuable chemical probe to investigate fundamental biological processes. If this compound is found to have high potency and selectivity for a particular protein, it could be utilized to study the role of that protein in cellular signaling pathways and disease pathophysiology.

To be a useful chemical probe, a compound should ideally possess:

High potency (typically with an IC50 or EC50 in the nanomolar range).

High selectivity for its intended target over other related proteins.

Known and predictable mechanism of action.

Suitability for use in both in vitro and in vivo experimental systems.

Future research would need to establish these properties for this compound to validate its use as a chemical probe.

Collaborative Research Avenues in Chemical Biology and Pharmacology

The investigation of this compound would naturally foster collaboration between different scientific disciplines.

Potential Collaborative Research Areas:

Collaborating DisciplinesResearch Focus
Synthetic Chemistry & Medicinal ChemistryDesign and synthesis of analog libraries to explore SAR.
Pharmacology & Molecular BiologyCharacterization of the compound's mechanism of action at the molecular and cellular level.
Structural BiologyDetermination of the co-crystal structure of the compound bound to its target protein to guide rational drug design.
In Vivo Pharmacology & Behavioral NeuroscienceEvaluation of the compound's effects in animal models of disease.

Such interdisciplinary collaborations would be essential to fully elucidate the therapeutic potential and scientific value of this and related compounds.

Q & A

Q. What are the key considerations in designing a synthesis protocol for 3-(2-Methyl-3-pyridinyl)-3-azetidinol?

Azetidine-containing compounds are typically synthesized via ring-opening reactions or nucleophilic substitutions due to the strained azetidine ring. For this compound, a plausible route involves:

  • Step 1 : Reacting a pyridine precursor (e.g., 3-methyl-2-pyridinyl derivative) with an azetidine intermediate (e.g., 3-azetidinol) under basic conditions (e.g., NaH in DMF) to form the C-N bond .
  • Step 2 : Purification via recrystallization or column chromatography to isolate the product.
    Key challenges include managing the reactivity of the azetidine ring and ensuring regioselectivity in pyridine functionalization .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : To confirm the presence of the azetidine ring (δ 3.5–4.5 ppm for N-CH2 protons) and pyridine substituents (aromatic protons at δ 7.0–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% by area normalization).
  • Mass Spectrometry (MS) : To verify the molecular ion peak (e.g., [M+H]+ at m/z corresponding to C9H12N2O) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of azetidine-containing compounds like this compound?

  • Synthetic Modifications : Introduce substituents (e.g., halogens, methyl groups) on the pyridine or azetidine rings to assess effects on bioactivity. For example:
    • Compare analogs like 3-(Azetidin-3-yl)pyridine (higher lipophilicity) vs. 2-(Azetidin-3-yloxy)pyridine (ether linkage alters reactivity) .
  • Computational Modeling : Use molecular docking to predict binding affinity with targets (e.g., enzymes, receptors). For instance, trifluoromethyl groups (as in related compounds) enhance metabolic stability .
  • In Vitro Assays : Screen derivatives for activity in disease-relevant models (e.g., neuroprotection assays) .

Q. What in vitro models are suitable for assessing the neuroprotective potential of this compound?

  • Amyloid-β-Induced Neurotoxicity : Treat neuronal cultures with Aβ25-35 peptides and measure cell viability (MTT assay) or caspase-3 activation. Related azetidine compounds (e.g., T-817MA) show reduced neuronal apoptosis in such models .
  • Oxidative Stress Models : Expose cells to H2O2 or glutamate and evaluate protection via ROS-scavenging assays. The azetidine ring’s electron-rich nitrogen may chelate metal ions involved in oxidative pathways .

Q. How can data contradictions in biological activity studies of azetidine derivatives be resolved?

  • Dose-Response Analysis : Ensure activity is concentration-dependent and not an artifact of cytotoxicity.
  • Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation (common with small heterocycles).
  • Structural Confirmation : Re-validate compound identity after biological assays to exclude degradation .

Methodological Recommendations

Q. What strategies optimize the solubility of this compound for in vivo studies?

  • Salt Formation : Convert to hydrochloride salts (e.g., dihydrochloride form) to enhance aqueous solubility .
  • Co-Solvent Systems : Use DMSO:PBS (≤10% v/v) or cyclodextrin-based formulations for intravenous administration.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

Q. How should researchers address the reactivity of the azetidine ring during derivatization?

  • Protective Groups : Temporarily block the azetidine nitrogen with Boc (tert-butoxycarbonyl) to prevent side reactions during pyridine functionalization .
  • Mild Reaction Conditions : Avoid strong acids/bases; use room-temperature reactions where possible.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.